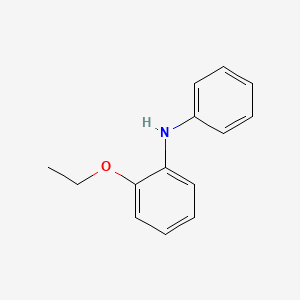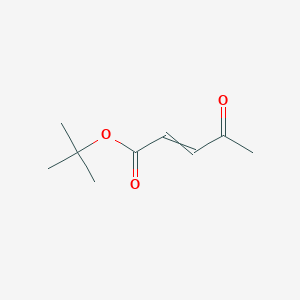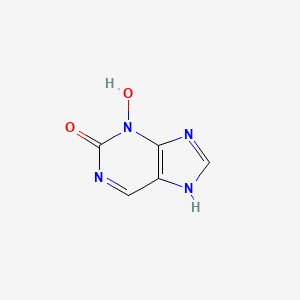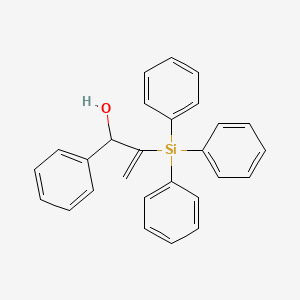
1-Phenyl-2-triphenylsilylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-triphenylsilylprop-2-en-1-ol is an organosilicon compound with the molecular formula C26H24OSi It is characterized by the presence of a phenyl group, a triphenylsilyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol typically involves the reaction of triphenylsilyl chloride with a suitable phenyl-substituted alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-triphenylsilylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and triphenylsilyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Phenyl-2-triphenylsilylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl and triphenylsilyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and efficacy in various applications.
Comparison with Similar Compounds
- 1-Phenyl-2-(triphenylsilyl)ethanol
- 1-Phenyl-2-(triphenylsilyl)ethanone
- 1-Phenyl-2-(triphenylsilyl)propane
Comparison: 1-Phenyl-2-triphenylsilylprop-2-en-1-ol is unique due to the presence of the enol group, which imparts distinct reactivity compared to its analogs The enol group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis
Properties
CAS No. |
52629-60-4 |
|---|---|
Molecular Formula |
C27H24OSi |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-phenyl-2-triphenylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C27H24OSi/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21,27-28H,1H2 |
InChI Key |
FISULVRTIQQCND-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C1=CC=CC=C1)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


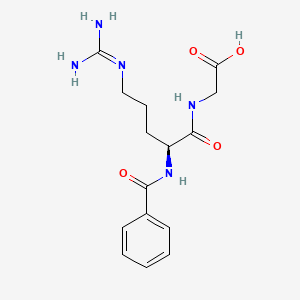
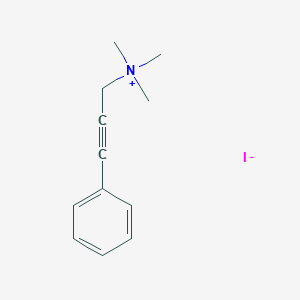

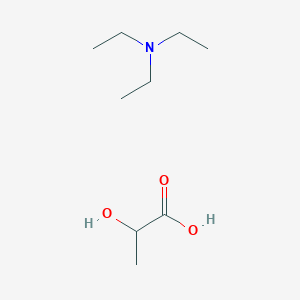
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
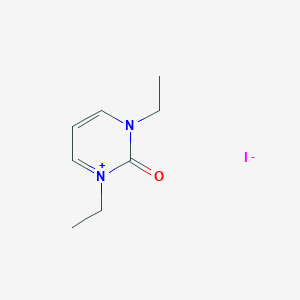
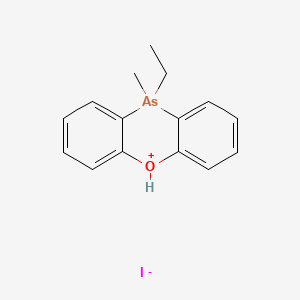
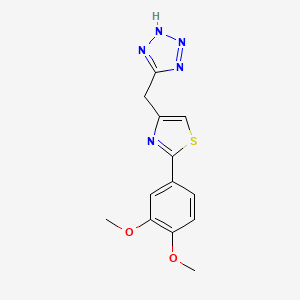

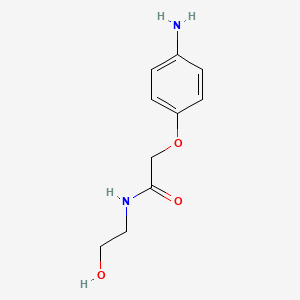
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
